An In-depth Technical Guide to Isopropyl (3-formyl-1H-indol-1-yl)acetate
An In-depth Technical Guide to Isopropyl (3-formyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Isopropyl (3-formyl-1H-indol-1-yl)acetate. As a derivative of the privileged indole scaffold, this compound holds significant promise for further investigation in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. The functionalization of the indole core at the N1 and C3 positions allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of biological activities. Isopropyl (3-formyl-1H-indol-1-yl)acetate, featuring an N-acetic acid ester and a C3-carboxaldehyde, represents a versatile platform for the development of novel therapeutic agents and chemical probes. Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of biologically active compounds and are precursors to a variety of heterocyclic systems due to the reactivity of the carbonyl group.[1]
Molecular Structure and Physicochemical Properties
Isopropyl (3-formyl-1H-indol-1-yl)acetate possesses a planar indole core substituted at the nitrogen atom with an isopropyl acetate group and at the C3 position with a formyl group. The presence of the electron-withdrawing formyl group at C3 and the acetate group at N1 significantly influences the electron density distribution within the indole ring.
Table 1: Physicochemical Properties of Isopropyl (3-formyl-1H-indol-1-yl)acetate
| Property | Value | Source |
| CAS Number | 708991-26-8 | BLDpharm |
| Molecular Formula | C₁₄H₁₅NO₃ | BLDpharm |
| Molecular Weight | 245.27 g/mol | BLDpharm |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | - |
Note: Some physical properties have not been experimentally determined and are based on predictions from the chemical structure.
Synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate
The synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate can be achieved through the N-alkylation of indole-3-carboxaldehyde with an appropriate isopropyl haloacetate. A general and reliable method involves the reaction of indole-3-carboxaldehyde with isopropyl bromoacetate in the presence of a suitable base.
Experimental Protocol: N-Alkylation of Indole-3-carboxaldehyde
This protocol is based on established methods for the N-alkylation of indoles.
Materials:
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Indole-3-carboxaldehyde
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Isopropyl bromoacetate
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add isopropyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Isopropyl (3-formyl-1H-indol-1-yl)acetate.
Causality Behind Experimental Choices:
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Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive substrates, a stronger base like sodium hydride may be employed to ensure complete deprotonation of the indole nitrogen.
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Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they readily dissolve the reactants and do not interfere with the nucleophilic substitution reaction.
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Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Isopropyl (3-formyl-1H-indol-1-yl)acetate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ ~1.2 (d, 6H, -CH(CH₃)₂), δ ~5.0 (sept, 1H, -CH(CH₃)₂), δ ~5.1 (s, 2H, -CH₂-), δ ~7.3-7.5 (m, 2H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~8.2 (s, 1H, C2-H), δ ~8.3 (d, 1H, Ar-H), δ ~10.0 (s, 1H, -CHO) |
| ¹³C NMR | δ ~22 (-CH(CH₃)₂), δ ~50 (-CH₂-), δ ~70 (-CH(CH₃)₂), δ ~110, 122, 123, 125, 128, 137, 138 (indole ring carbons), δ ~185 (-CHO) |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1670 (C=O, aldehyde), ~1600, 1470 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spec (ESI+) | m/z 246.11 [M+H]⁺, 268.09 [M+Na]⁺ |
Reactivity Profile
Isopropyl (3-formyl-1H-indol-1-yl)acetate possesses three key reactive sites: the indole nucleus, the C3-formyl group, and the N1-isopropyl acetate moiety.
Reactions of the Indole Nucleus
The indole ring is susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing N-acetyl group can influence the regioselectivity of these reactions.
Reactions of the C3-Formyl Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid (indole-1-acetic acid, 3-carboxylic acid derivative).
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Reduction: Can be reduced to the corresponding alcohol (1-(isopropoxycarbonylmethyl)-1H-indol-3-yl)methanol.
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Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form Schiff bases, and active methylene compounds in Knoevenagel or Wittig-type reactions.[1]
Reactions of the N1-Isopropyl Acetate Group
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Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding indole-1-acetic acid derivative.
Reactivity Logic Diagram
Caption: Key reactive sites and potential transformations of the core molecule.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for Isopropyl (3-formyl-1H-indol-1-yl)acetate is not yet published, the structural motifs suggest several promising avenues for research.
Medicinal Chemistry
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Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The aldehyde can be used as a handle to synthesize more complex molecules, such as chalcones or Schiff bases, which have demonstrated cytotoxic activities.[2]
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Antioxidant Properties: Indole-3-carboxaldehyde derivatives have been investigated for their antioxidant potential.[3] The N-substituent can be varied to modulate this activity.
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Enzyme Inhibition: Derivatives of indole acetic acid have been studied as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[4]
Materials Science
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Fluorescent Probes: The indole scaffold is known for its fluorescent properties. N-Acetylindole-3-carboxaldehyde has been used in the development of fluorescent probes.[2] The isopropyl acetate derivative could be explored for similar applications.
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Polymer Chemistry: Indole-3-carboxaldehyde can be polymerized electrochemically to form conductive polymer films.[5] The N-substituent would likely influence the properties of the resulting polymer.
Conclusion and Future Directions
Isopropyl (3-formyl-1H-indol-1-yl)acetate is a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through standard organic chemistry methods. The presence of multiple reactive sites makes it a versatile building block for the creation of diverse chemical libraries. Future research should focus on the full experimental characterization of this compound and the exploration of its biological activities, particularly in the areas of oncology and neurodegenerative diseases, where indole derivatives have shown significant promise.
References
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Stefankiewicz, A. R., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-350. [Link]
-
Karakurt, A., et al. (2011). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Synthetic Metals, 161(1-2), 126-133. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
